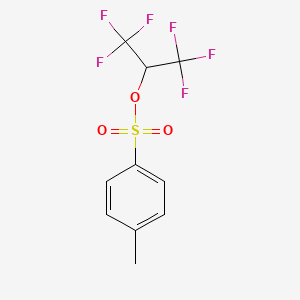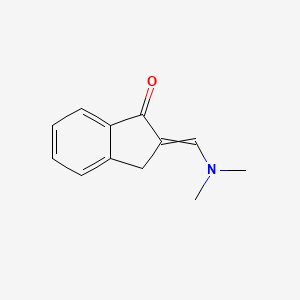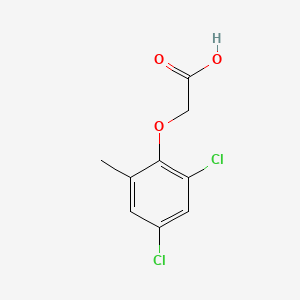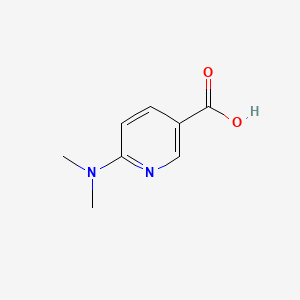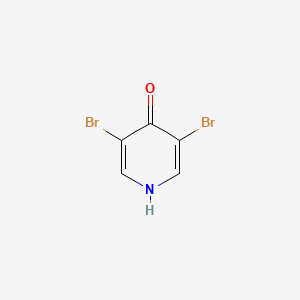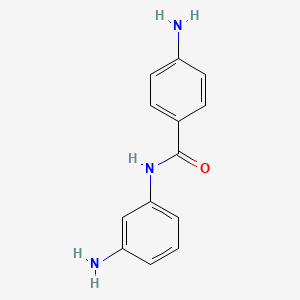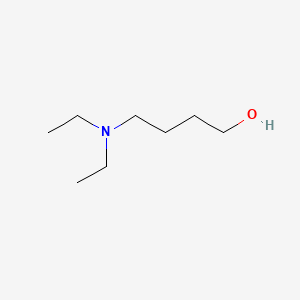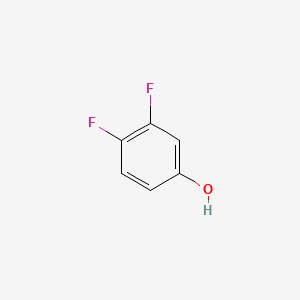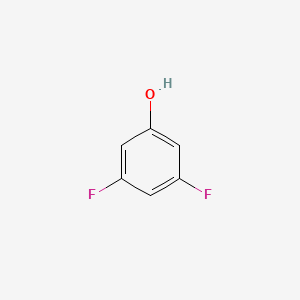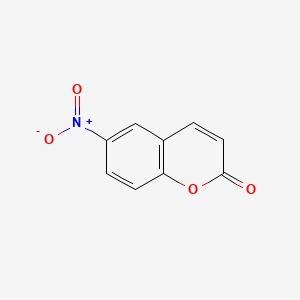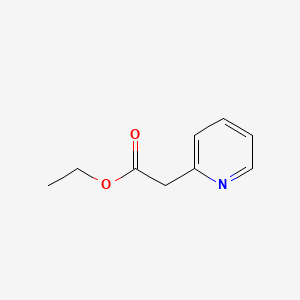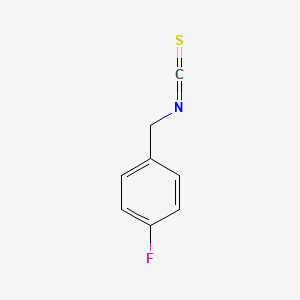
1,9-二氯壬烷
描述
Synthesis Analysis
The synthesis of chlorinated organic compounds is a common theme in the provided papers. For instance, the preparation of 1,1,5,5,9,9-hexachlorotritelluracyclododecane involves the pyrolysis of a ditellurane precursor in dimethylformamide, leading to a ring-expansion product with a yield of 44% . Although this process does not directly relate to 1,9-Dichlorononane, it demonstrates the potential for chlorinated compounds to undergo ring expansion and redox reactions.
Molecular Structure Analysis
The molecular structure of chlorinated compounds can be quite complex, as seen in the X-ray diffraction analysis of the hexachlorotritelluracyclododecane, which exhibits a trigonal bipyramidal geometry . Similarly, the structure of nonane-1,9-diaminium chloride chloroacetate features an extended aliphatic chain with a nearly all-trans conformation, highlighting the influence of chlorine substituents on the molecular conformation .
Chemical Reactions Analysis
Chlorinated compounds are known to participate in various chemical reactions. For example, the hexachlorotritelluracyclododecane reacts with thiophenol to yield a neutral tritelluradodecane . In another study, 9-chlorobicyclo[6.1.0]non-1(9)-ene undergoes ring-opening reactions to generate different chlorinated products . These examples suggest that 1,9-Dichlorononane could also engage in similar types of reactions, such as substitution or elimination.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated compounds can be inferred from the related studies. The layered polyiodide structure using 1,9-diammoniononane as a template cation indicates the potential for forming extended structures through weak interactions, which could be relevant for the packing of 1,9-Dichlorononane in the solid state . The thermal analysis of the polyiodide compound suggests that chlorinated compounds can have significant thermal stability, with decomposition occurring at temperatures above 210°C .
科学研究应用
细菌去卤化作用
1,9-二氯壬烷已在细菌去卤化的背景下进行了研究。污水样品去卤化了1,9-二氯壬烷,表明存在能够降解这种化合物的微生物。然而,注意到从这些样品中并未分离出使用1,9-二氯壬烷作为唯一碳源的微生物。在氯霉素存在下,生长在正十一烷上的假单胞菌属表现出去卤化1,9-二氯壬烷的能力。这表明微生物具有对像1,9-二氯壬烷这样的卤代烃进行环境修复的潜力 (Omori & Alexander, 1978)。
假单胞菌的去卤化作用
另一项研究突出了一株假单胞菌菌株生长在1,9-二氯壬烷上的能力,释放出大部分卤素作为氯化物。这种细菌在有氧条件下但不在厌氧条件下去卤化1,9-二氯壬烷。这项研究进一步强调了特定细菌在去卤化过程中的作用以及潜在的环境应用 (Omori & Alexander, 1978)。
由氧化酶或卤化水解酶介导的微生物去卤化
一项关于微生物去卤化的研究揭示了某些微生物可以在有氧条件下利用1,9-二氯壬烷释放卤素。这一发现对于理解降解卤代烷烃的微生物途径具有重要意义 (Yokota et al., 1986)。
1,9-二氨基壬烷的晶体工程
相关化合物1,9-二氨基壬烷被用于晶体工程,以创建分层聚碘结构。这展示了这类化合物在材料科学和晶体学中的潜在应用 (Reiss & Engel, 2004)。
安全和危害
作用机制
Mode of Action
The exact mode of action of 1,9-Dichlorononane is currently unknown due to the lack of specific studies on this compound . Chlorinated compounds often act by binding to proteins or enzymes in the cell, altering their function and leading to changes in cellular processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,9-Dichlorononane. For example, temperature, pH, and the presence of other chemicals can affect its solubility, reactivity, and degradation
属性
IUPAC Name |
1,9-dichlorononane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18Cl2/c10-8-6-4-2-1-3-5-7-9-11/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGRNJZUQCEJDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCl)CCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870778 | |
| Record name | Nonane, 1,9-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,9-Dichlorononane | |
CAS RN |
821-99-8 | |
| Record name | 1,9-Dichlorononane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=821-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonane, 1,9-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,9-DICHLORONONANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9477 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nonane, 1,9-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nonane, 1,9-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30870778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,9-dichlorononane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.349 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,9-Dichlorononane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DXR427FMJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the dehalogenation mechanisms of 1,9-dichlorononane in microorganisms?
A: Research suggests that dehalogenation of 1,9-dichlorononane can occur under both aerobic and anaerobic conditions, depending on the microorganism and the specific haloalkane. For instance, a Pseudomonas sp. dehalogenated 1,9-dichlorononane aerobically but not anaerobically. [] Conversely, other microorganisms, like strain ml5-3, could remove halogens from 1-chlorobutane under anaerobic conditions, suggesting the involvement of halidohydrolase. [] Interestingly, resting cells of Pseudomonas sp. grown on n-undecane, but not those grown on glycerol, could dehalogenate 1,9-dichlorononane in the presence of chloramphenicol. [] This difference highlights the influence of growth conditions on the dehalogenation capability of microorganisms.
Q2: Does the position of the halogen atom on the alkane chain influence its biodegradability?
A: Yes, the position of the halogen atom significantly affects the biodegradability of haloalkanes. Studies revealed that methane-utilizing bacteria primarily dehalogenated short-chained chlorinated hydrocarbons at their terminal positions. [] This preference for terminal dehalogenation suggests that the accessibility of the halogen atom to the microbial enzymes plays a crucial role in the degradation process. Additionally, research demonstrated that while several bacterial strains could dehalogenate 3-chlorinated aliphatic acids, only one could dehalogenate 2-chlorinated aliphatic acids. [] This difference further underscores the importance of the halogen atom's position in dictating the biodegradation pathway.
Q3: Can 1,9-dichlorononane form inclusion compounds, and what insights can we gain from their characterization?
A: Yes, 1,9-dichlorononane can form inclusion compounds with host molecules like tris(5-acetyl-3-thienyl)methane (TATM). [] Characterizing these inclusion compounds using techniques like thermogravimetric analysis (TGA), 13C CP/MAS NMR, powder X-ray diffraction, and differential scanning calorimetry (DSC) provides valuable insights into their structural and thermal properties. [] For example, TGA helps determine the host-guest stoichiometric ratios, revealing that 1,9-dichlorononane forms a 4H:1G inclusion compound with TATM. [] This information is crucial for understanding the molecular organization and interactions within these supramolecular assemblies.
Q4: Has a specific enzyme responsible for dehalogenation of 1,9-dichlorononane been identified?
A: While research has identified microorganisms capable of dehalogenating 1,9-dichlorononane, pinpointing the specific enzyme responsible remains an active area of investigation. An enzyme preparation from a soil isolate was shown to release chloride from 1,9-dichlorononane, suggesting the involvement of a dehalogenase enzyme. [] Further research is needed to isolate, purify, and characterize this enzyme, unraveling the molecular mechanisms behind its dehalogenation activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




